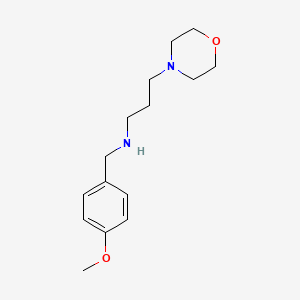

(4-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine

Descripción

(4-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine is a secondary amine featuring a benzyl group substituted with a methoxy (-OCH₃) group at the para-position (C4) and a 3-morpholin-4-yl-propyl chain. Its molecular formula is C₁₅H₂₄N₂O₂ (calculated based on structural analogs), with a molecular weight of 264.36 g/mol. The compound integrates a morpholine ring—a six-membered heterocycle containing one oxygen and one nitrogen atom—which enhances solubility and influences electronic properties.

Propiedades

IUPAC Name |

N-[(4-methoxyphenyl)methyl]-3-morpholin-4-ylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-18-15-5-3-14(4-6-15)13-16-7-2-8-17-9-11-19-12-10-17/h3-6,16H,2,7-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLWQNNULQQDKPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNCCCN2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436096-93-4 | |

| Record name | N-[(4-Methoxyphenyl)methyl]-4-morpholinepropanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=436096-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Reaction Conditions and Optimization

In a representative procedure, 3-morpholin-4-yl-propylamine (1.0 equiv) is dissolved in anhydrous dimethylformamide (DMF) or dichloromethane (DCM). Potassium carbonate (K₂CO₃, 2.0 equiv) is added as a base to deprotonate the amine and scavenge HCl. 4-Methoxybenzyl chloride (1.1 equiv) is introduced dropwise at 0–5°C to minimize side reactions. The mixture is stirred at room temperature for 12–24 hours, followed by aqueous workup and purification via silica gel chromatography.

Key Parameters:

Yield and Scalability

This method typically achieves yields of 85–93% on laboratory scales. Industrial adaptations employ continuous flow reactors to improve mixing and heat transfer, reducing reaction times to <1 hour. A comparative analysis of alkylation methods is summarized in Table 1.

Table 1: Alkylation Methods for (4-Methoxybenzyl)-(3-Morpholin-4-yl-Propyl)-Amine

| Method | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Standard | DMF | K₂CO₃ | 25 | 24 | 93 |

| Accelerated | Toluene | K₂CO₃ | 60 | 0.5 | 89 |

| Low-Temp | DCM | Et₃N | 0–5 | 48 | 78 |

Multi-Step Synthesis: Protecting Group Strategies

For substrates prone to over-alkylation, a protecting-group strategy ensures regioselectivity. This approach, detailed in Organic Syntheses, involves:

Sulfonamide Protection

- Protection: 3-Morpholin-4-yl-propylamine is treated with o-nitrobenzenesulfonyl chloride to form a sulfonamide.

- Alkylation: The protected amine reacts with 4-methoxybenzyl chloride under standard conditions.

- Deprotection: Thiophenol and K₂CO₃ cleave the sulfonamide, yielding the target amine.

Table 2: Protecting Group Method Performance

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Protection | o-NBSCl, Et₃N, DCM | 0°C, 1 h | 95 |

| Alkylation | 4-MeO-benzyl Cl, K₂CO₃ | DMF, 25°C, 24 h | 90 |

| Deprotection | PhSH, K₂CO₃, DMF | 25°C, 40 min | 88 |

Industrial-Scale Considerations

Industrial synthesis prioritizes cost, safety, and atom economy. Patent WO2019138362A1 highlights challenges in scaling morpholine-containing compounds, emphasizing:

- Catalyst Use: TEMPO-catalyzed oxidations minimize hazardous byproducts.

- Solvent Selection: Aqueous sodium hypochlorite reduces environmental impact.

- Process Intensification: Flow chemistry enhances reproducibility and reduces reaction times.

Comparative Analysis of Methods

Direct Alkylation:

- Pros: High yield, simplicity.

- Cons: Requires pure alkylating agents.

Reductive Amination:

- Pros: Avoids alkyl halides.

- Cons: Lower efficiency, pH sensitivity.

Protecting Group Route:

- Pros: Prevents over-alkylation.

- Cons: Additional steps reduce overall yield.

Análisis De Reacciones Químicas

Types of Reactions

(4-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine can undergo various chemical reactions, including:

Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The amine group can be reduced to form secondary or tertiary amines.

Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products Formed

Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of nitro or halogenated derivatives of the benzyl group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(4-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine serves as an important intermediate in the synthesis of pharmaceutical compounds. Its structural components allow for the development of drugs targeting neurological and cardiovascular systems. The morpholine ring enhances the compound's interaction with biological targets, which may lead to the modulation of receptor activity.

Case Study Example :

A study investigated the synthesis of derivatives of this compound to evaluate their efficacy as potential anti-depressants. The results indicated that modifications in the morpholine structure significantly impacted the pharmacological profile, suggesting a pathway for developing new therapeutic agents.

Organic Synthesis

This compound is utilized as a building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows it to participate in various chemical reactions, including nucleophilic substitutions and oxidation processes.

Data Table: Reaction Types

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | Reacts with electrophiles to form new bonds |

| Oxidation | Can be oxidized to form aldehydes or carboxylic acids |

| Reduction | Benzyl group can be reduced to corresponding alkanes |

Biological Studies

This compound is employed in biological research to understand its interactions with cellular targets. Studies have shown that this compound can inhibit certain enzymes, making it a candidate for further investigation in drug development.

Case Study Example :

Research focusing on its interaction with serotonin receptors revealed that modifications to the methoxy group could enhance binding affinity, indicating potential uses in treating mood disorders.

Mecanismo De Acción

The mechanism of action of (4-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

Key Features:

- Benzyl substituent : The 4-methoxy group is electron-donating, modulating reactivity and interaction with biological targets.

This compound is utilized in organic synthesis, particularly in Fukuyama amine synthesis , where it serves as a protected intermediate for constructing secondary amines or nitrogen heterocycles . Its stability under specific reaction conditions and ease of deprotection make it valuable in multi-step syntheses.

Comparison with Structural Analogs

Structurally similar compounds vary in benzyl substituents, morpholine positioning, or alkyl chain modifications. These changes impact physicochemical properties, reactivity, and applications. Below is a detailed comparison:

Table 1: Structural and Molecular Comparison

Key Observations:

Electronic Effects :

- Electron-donating groups (e.g., -OCH₃, -OCH₂CH₃) increase electron density on the benzyl ring, enhancing nucleophilicity. This is critical in reactions like SNAr or metal-catalyzed couplings.

- Electron-withdrawing groups (e.g., -Cl) reduce electron density, favoring electrophilic substitution or stabilizing intermediates in oxidation reactions .

Allyloxy groups () offer sites for further synthetic modifications, such as hydroamination or cross-metathesis.

Pharmacological Relevance: While the target compound is primarily a synthetic intermediate, analogs like MTIP () demonstrate that morpholine-containing amines can exhibit biological activity.

Synthetic Utility :

Comparison with Chlorinated Analogs

Solubility and LogP Trends

- Methoxy and ethoxy derivatives generally exhibit higher aqueous solubility than chloro-substituted compounds due to increased polarity.

- Allyloxy groups () introduce moderate hydrophobicity, balancing solubility and membrane permeability.

Actividad Biológica

(4-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine, with a molecular formula of CHNO and a molecular weight of approximately 264.36 g/mol, is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a morpholine ring, which is known for its ability to interact with biological macromolecules, and a methoxy-substituted benzyl group that may influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as receptors and enzymes. The morpholine moiety enhances the compound's interaction with biological systems, potentially modulating various signaling pathways. Research indicates that compounds containing morpholine rings often exhibit neuroprotective properties and may influence neurotransmitter systems, particularly those related to serotonin and dopamine pathways .

Pharmacological Properties

- Neuroprotective Effects : Studies suggest that this compound may offer neuroprotection, making it a candidate for treating neurodegenerative diseases.

- Anticancer Potential : Initial findings indicate that derivatives of similar structures have shown significant cytotoxicity against various cancer cell lines, although specific data for this compound are still limited .

- Interaction with Biological Targets : The compound's interaction with biological targets remains an area of ongoing research, with preliminary studies indicating potential binding affinities to serotonin receptors.

Case Studies and Research Findings

Research has been conducted on structurally similar compounds, providing insights into the potential biological activity of this compound:

| Compound Name | IC (µM) | Target | Reference |

|---|---|---|---|

| (2,4-Dimethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | 49.85 | A549 Cell Line | |

| (2-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | 26 | A549 Cell Line | |

| (4-Ethoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine | Not specified | Various neurological targets |

These findings highlight the potential efficacy of similar compounds in inhibiting cancer cell growth and suggest avenues for further exploration regarding the specific activity of this compound.

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for preparing (4-Methoxy-benzyl)-(3-morpholin-4-yl-propyl)-amine?

- Methodology : The compound can be synthesized via Fukuyama amine synthesis , a method optimized for secondary amines. For example, coupling a 4-methoxybenzyl group with a morpholine-containing propylamine precursor using nitrobenzenesulfonamide intermediates . Key steps include:

- Nitro group activation : Use of 2-nitrobenzenesulfonyl (Ns) groups to protect amines during coupling .

- Deprotection : Removal of the Ns group under mild reductive conditions (e.g., thiols/DBU) to avoid side reactions .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) to isolate the product.

Q. How can the structural identity of this compound be confirmed experimentally?

- Methodology :

- X-ray crystallography : Single-crystal diffraction using SHELX software for refinement . For morpholine-containing compounds, analyze puckering parameters (amplitude q and phase angle φ) to confirm ring conformation .

- NMR spectroscopy : Compare chemical shifts with analogs (e.g., δ ~3.6 ppm for morpholine protons, δ ~3.8 ppm for methoxy groups) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]<sup>+</sup> expected at m/z ~275).

Q. What are the critical physicochemical properties influencing reactivity?

- Key Properties :

- Lipophilicity : LogP ~2.5 (predicted), driven by the morpholine ring and methoxybenzyl group .

- Basicity : pKa ~8.5 for the tertiary amine, determined via potentiometric titration .

- Solubility : Limited aqueous solubility (<1 mg/mL), requiring DMSO or ethanol for biological assays .

Advanced Research Questions

Q. How do structural modifications (e.g., morpholine substitution) impact biological activity?

- Experimental Design :

- SAR Studies : Synthesize analogs with varied substituents (e.g., piperidine instead of morpholine) and test in receptor-binding assays.

- Molecular Modeling : Use docking software (e.g., AutoDock) to assess interactions with target proteins (e.g., GPCRs) .

- Data Analysis : Correlate activity (IC50) with electronic (Hammett σ) and steric (Taft Es) parameters .

Q. What analytical challenges arise in quantifying trace impurities in this compound?

- Methodology :

- HPLC-UV/MS : Use C18 columns (3.5 µm, 150 mm) with acetonitrile/0.1% TFA gradient. Detect impurities at 254 nm .

- Limitations : Morpholine derivatives may co-elute; optimize with ion-pair reagents (e.g., heptafluorobutyric acid) .

- Validation : Follow ICH guidelines for LOD (≤0.1%) and LOQ (≤0.3%) .

Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved?

- Resolution Strategy :

- Refinement Software : Compare SHELXL (constrained refinement) vs. OLEX2 (dynamic disorder modeling) outputs .

- Validation Tools : Use PLATON to check for missed symmetry or twinning .

- Cross-Validation : Validate against DFT-optimized geometries (e.g., B3LYP/6-31G*) .

Q. What mechanistic insights explain side reactions during synthesis (e.g., Ns group retention)?

- Analysis :

- Kinetic Studies : Monitor reaction progress via <sup>1</sup>H NMR to identify intermediates.

- Side Reactions : Incomplete deprotection due to steric hindrance; mitigate with longer reaction times or elevated temperatures .

- Byproduct Identification : Use LC-MS to detect sulfonamide adducts (e.g., m/z +135 from residual Ns groups) .

Q. How can environmental persistence of this compound be assessed in ecotoxicology studies?

- Experimental Design :

- Fate Analysis : Measure hydrolysis half-life (pH 7, 25°C) and photodegradation rates under UV light .

- Bioaccumulation : Use OECD 305 guidelines with aquatic organisms (e.g., Daphnia magna) to determine BCF .

- Toxicity : Perform algal growth inhibition tests (EC50) per OECD 201 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.